Evatanepag
Overview
Description
Evatanepag is a small molecule pharmaceutical compound that has been investigated for its potential therapeutic applications. It is known to target the prostaglandin E2 receptor EP2 subtype and prostaglandin E2 receptor EP4 subtype . This compound has been used in clinical trials studying the treatment of tibial fractures .
Mechanism of Action
Target of Action
Evatanepag is known to target the prostaglandin E2 receptor EP2 subtype and the prostaglandin E2 receptor EP4 subtype . These receptors are part of the E-prostanoid (EP) receptor family, which comprises four G protein-coupled receptors (GPCRs), termed EP1 to EP4 .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the EP2 and EP4 receptors. The EP2-Gs complex structure with this compound revealed distinct features of EP2 within the EP receptor family in terms of its unconventional receptor activation and G protein coupling mechanisms . This includes activation in the absence of a typical W6.48 “toggle switch” and coupling to Gs via helix 8 .
Biochemical Pathways
It is known that prostaglandin e2 (pge2), the endogenous molecule that activates all four ep receptors, regulates diverse physiological functions, including immune responses, bone formation, cardiovascular protection, inflammatory processes, and reproductive activity . Therefore, it can be inferred that this compound, as an agonist of the EP2 and EP4 receptors, may influence these same physiological functions.
Result of Action
Selective modulation of the heterotrimeric g protein α s subunit-coupled prostaglandin e2 (pge2) receptor ep2 subtype, which this compound targets, is a promising therapeutic strategy for osteoporosis, ocular hypertension, neurodegenerative diseases, and cardiovascular disorders .
Action Environment
It is known that environmental factors can influence the action of many drugs
Biochemical Analysis
Biochemical Properties
Evatanepag interacts with the prostaglandin E2 receptor EP2 subtype . These interactions play a crucial role in biochemical reactions. Detailed information about the specific enzymes, proteins, and other biomolecules it interacts with is not fully available yet .
Cellular Effects
It has been used in trials studying the treatment of Tibial Fractures .
Molecular Mechanism
It is known that this compound acts as an agonist of the prostaglandin E2 receptor EP2 subtype .
Dosage Effects in Animal Models
Information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not fully available yet .
Preparation Methods
Synthetic Routes and Reaction Conditions: Evatanepag, also known as CP-533536, is synthesized through a series of chemical reactions involving phenoxyacetic acid derivatives. The synthetic route typically involves the following steps:
Formation of the phenoxyacetic acid derivative: This involves the reaction of anisole with acetic acid or its derivatives.
Sulfonamide formation: The phenoxyacetic acid derivative is then reacted with a sulfonamide to form the sulfonamide derivative.
Final coupling: The sulfonamide derivative is coupled with a pyridine derivative to form this compound
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, and typically involves the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Evatanepag undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxyacetic acid moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed:
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the sulfonamide group.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Evatanepag has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of phenoxyacetic acid derivatives.
Biology: Investigated for its role in modulating prostaglandin E2 receptor activity.
Medicine: Studied for its potential therapeutic applications in treating tibial fractures, osteoporosis, ocular hypertension, neurodegenerative diseases, and cardiovascular disorders
Industry: Used in the development of new pharmaceuticals targeting the prostaglandin E2 receptor
Comparison with Similar Compounds
Taprenepag: Another EP2 receptor agonist used for similar therapeutic applications.
Rebamipide: A quinolinone derivative with anti-ulcer and anti-inflammatory activities.
Rutin: A flavonoid with various biological activities, including anti-inflammatory and antiproliferative properties
Uniqueness of Evatanepag: this compound is unique in its high selectivity for the EP2 receptor, which allows it to modulate specific physiological processes with minimal off-target effects. This selectivity makes it a promising candidate for the treatment of conditions such as tibial fractures and ocular hypertension .
Properties
IUPAC Name |
2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHRHWDYFNWPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945000 | |
Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223488-57-1 | |
Record name | Evatanepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223488571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evatanepag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12022 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVATANEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L266R6E31E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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